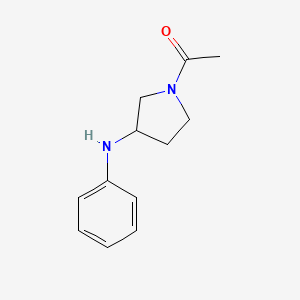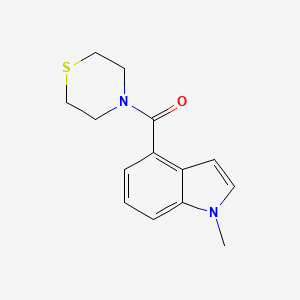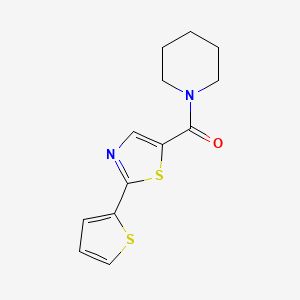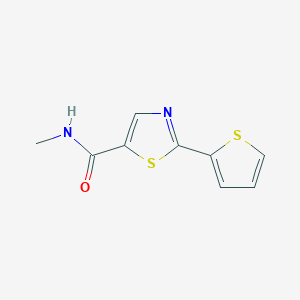
1-(3-Anilinopyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Anilinopyrrolidin-1-yl)ethanone is a chemical compound that features a pyrrolidine ring substituted with an aniline group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Anilinopyrrolidin-1-yl)ethanone typically involves the nucleophilic substitution reaction of 3-anilinopyrrolidine with ethanone derivatives. One common method includes the reaction of 3-anilinopyrrolidine with 2-bromo-1-ethanone under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Anilinopyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
1-(3-Anilinopyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Anilinopyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, docking studies have suggested that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s effects are mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-(3-Anilinopyrrolidin-1-yl)ethanone.
Aniline derivatives: Compounds like 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone hydrochloride exhibit similar functional groups.
Uniqueness: this compound is unique due to its combination of a pyrrolidine ring and an aniline group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-anilinopyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10(15)14-8-7-12(9-14)13-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOSNBXJYDRLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Hydroxycyclopentyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7622903.png)
![N-(3-ethynylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7622908.png)
![1-[2-(3-Fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7622921.png)
![N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7622926.png)

![1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7622947.png)

![N-cyclohexyl-N-prop-2-ynylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7622959.png)
![N-cyclohexyl-N-prop-2-ynylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7622966.png)
![[4-(2-hydroxycyclopentyl)piperazin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7622978.png)
![N-[1-(3-methylphenyl)cyclopentyl]acetamide](/img/structure/B7622982.png)

